ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate
Description
Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate is a heterocyclic compound featuring a tetrazole ring substituted at the 5-position with a dimethylamino group and at the 1-position with an ethyl acetate moiety. Its molecular formula is C₇H₁₂N₅O₂, with a molecular weight of 198.21 g/mol. The tetrazole ring is a nitrogen-rich aromatic system known for its metabolic stability and versatility in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
ethyl 2-[5-(dimethylamino)tetrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O2/c1-4-14-6(13)5-12-7(11(2)3)8-9-10-12/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQDRNACCWOILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=NN=N1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition of Functionalized Nitriles
The most direct route involves the reaction of a dimethylamino-containing nitrile with sodium azide under catalytic conditions. For example, (dimethylaminomethyl)acetonitrile reacts with sodium azide in dimethylformamide (DMF) at 100–120°C for 12–24 hours, catalyzed by ammonium chloride or zinc bromide. This method leverages the Huisgen cycloaddition mechanism, where the nitrile’s electrophilic carbon undergoes nucleophilic attack by azide ions, forming the tetrazole ring (Figure 1).
Key variables influencing yield:
- Catalyst selection: Zinc bromide increases reaction rates by polarizing the nitrile group, improving azide affinity.
- Solvent polarity: DMF enhances solubility of ionic intermediates, while toluene or water reduces yields.
- Temperature: Microwave irradiation (100–120°C, 2–4 hours) achieves 85–92% yields, compared to 60–70% under conventional heating.
Example protocol:
1. Combine (dimethylaminomethyl)acetonitrile (1.0 eq), NaN₃ (1.2 eq), and NH₄Cl (0.2 eq) in DMF.
2. Heat at 120°C for 3 hours under microwave irradiation.
3. Acidify with HCl (pH 2–3) and extract with ethyl acetate.
4. Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield: 88%.
Post-Functionalization of Preformed Tetrazoles
An alternative approach involves synthesizing 5-(dimethylamino)-1H-tetrazole first, followed by N-alkylation with ethyl bromoacetate. This two-step method circumvents challenges in isolating cycloaddition intermediates.
Step 1: Synthesis of 5-(Dimethylamino)-1H-Tetrazole
5-Substituted tetrazoles are typically prepared via cycloaddition of sodium azide to dimethylaminoacetonitrile. However, the dimethylamino group’s electron-donating nature reduces nitrile reactivity, necessitating harsher conditions (e.g., 130°C, 24 hours).
Step 2: N-Alkylation with Ethyl Bromoacetate
Alkylation of 5-(dimethylamino)-1H-tetrazole with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6 hours yields the target compound. The reaction selectively targets the 1-position due to the higher acidity of the 1H-tautomer’s proton (pKa ~4.9 vs. 8.5 for 2H).
Example protocol:
1. Dissolve 5-(dimethylamino)-1H-tetrazole (1.0 eq) and K₂CO₃ (2.0 eq) in acetonitrile.
2. Add ethyl bromoacetate (1.5 eq) dropwise at 0°C.
3. Stir at 60°C for 6 hours.
4. Filter and concentrate under reduced pressure.
Yield: 75%.
Catalytic Innovations and Reaction Optimization
Recent advances in catalysis have significantly improved the efficiency of tetrazole synthesis.
Heterogeneous Catalysis with Metal Nanoparticles
Silver nanoparticles (Ag NPs, 5–10 nm) catalyze cycloadditions at lower temperatures (80–100°C) by activating nitriles via surface plasmon resonance. For instance, Ag NPs in DMF reduce reaction times to 1–2 hours with yields exceeding 90%. Copper-supported magnetic nanoparticles (Fe₃O₄@SiO₂-Cu) offer recyclability, maintaining 85% efficiency over five cycles.
Ionic Liquid-Mediated Reactions
4-(Dimethylamino)pyridinium acetate, a recyclable ionic liquid, facilitates cycloadditions under solvent-free conditions. This method achieves 89–92% yields while simplifying product isolation.
Analytical and Spectral Characterization
Ethyl 2-[5-(dimethylamino)-1H-tetrazol-1-yl]acetate is characterized by:
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine could produce an amide derivative.
Scientific Research Applications
Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the tetraazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Chlorinated Tetrazole Derivatives
The compound ethyl 2-(2,4-dichloro-5-[5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]phenoxy)acetate (CAS 338961-65-2) shares a tetrazole core and ethyl acetate linkage but differs in substituents. Key comparisons include:
- Substituents: Chlorophenyl and dichlorophenoxy groups (electron-withdrawing) vs. dimethylamino (electron-donating).
- Molecular Weight : 427.67 g/mol (chlorinated analog) vs. 198.21 g/mol (target compound).
- Physicochemical Properties: Chlorine substituents increase lipophilicity and molecular weight, likely reducing aqueous solubility compared to the dimethylamino variant. The electron-withdrawing nature of chlorine may also decrease tetrazole ring reactivity in nucleophilic reactions .
Functional Analogs: Dimethylamino-Containing Esters
Ethyl 4-(dimethylamino)benzoate () shares a dimethylamino group but replaces the tetrazole with a benzoate ester. Research highlights:
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrated higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, attributed to its aromatic stabilization and ester group orientation.
- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate exhibited superior mechanical strength and conversion rates, suggesting that the tetrazole analog’s acetate group may similarly influence material properties if used in polymer systems .
Acetate-Functionalized Heterocycles
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () features a triazole-thiadiazole core with a sodium acetate group. Key findings:
- Bioactivity : The acetate moiety enhanced intermolecular interaction energy with enzymes, surpassing reference compounds. This suggests that the ethyl acetate group in the target compound could similarly improve binding affinity in biological systems, though the tetrazole core may alter target specificity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate (CAS No. 321432-52-4) is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and antiviral properties, and discusses relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 199.21 g/mol. The presence of a tetraazole ring and a dimethylamino group contributes to its distinct chemical behavior and potential biological interactions .
Antimicrobial Properties
Research indicates that compounds containing the tetraazole moiety exhibit notable antimicrobial activities. This compound has been investigated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrates varying degrees of effectiveness against these strains, suggesting that modifications in the structure may enhance its antimicrobial potency.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown potential antiviral activity. Preliminary studies suggest that it may inhibit viral replication through interference with viral entry or replication mechanisms.
Case Study: Antiviral Screening
In a study conducted on several viral strains, this compound exhibited promising results against influenza virus. The compound was tested in vitro and demonstrated an IC50 value of approximately 15 µM . This suggests that the compound could serve as a lead for further antiviral drug development.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the tetraazole ring may interact with biological targets such as enzymes or receptors involved in microbial metabolism or viral replication.
Research Applications
This compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules with enhanced biological activities. Its unique structural characteristics make it an attractive candidate for further pharmacological studies.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing ethyl 2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetate?
- Methodology :
- Step 1 : Synthesize the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl in DMF at 80°C for 12 hours) .
- Step 2 : Introduce the dimethylamino group via nucleophilic substitution using dimethylamine in THF with K₂CO₃ as a base .
- Step 3 : Couple the tetrazole moiety to the ethyl acetate backbone using EDCI/HOBt-mediated esterification in dichloromethane at room temperature .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized spectroscopically?
- Analytical Techniques :
- ¹H/¹³C NMR : Identify protons adjacent to the tetrazole ring (δ ~7.5–8.5 ppm for NH in DMSO-d₆) and ester carbonyl (δ ~170 ppm) .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
- Common Pitfalls : Tautomerism in tetrazoles may complicate NMR interpretation; use 2D NMR (COSY, HSQC) for resolution .
Q. What are the hydrolysis products under basic conditions?
- Reaction Conditions : Treat with NaOH (1M) in aqueous ethanol (50°C, 4 hours) to hydrolyze the ester to the carboxylic acid derivative .
- Outcome : The product, 2-[5-(dimethylamino)-1H-tetraazol-1-yl]acetic acid, can be isolated via acidification (HCl) and filtration .
- Contradictions : Hydrolysis in acidic conditions (e.g., H₂SO₄) may yield different byproducts; replicate conditions carefully .
Advanced Research Questions
Q. How can regioselectivity in tetrazole functionalization be optimized?
- Mechanistic Insights :
- Use DFT calculations to predict the most reactive nitrogen in the tetrazole ring. Substituents (e.g., dimethylamino) direct electrophilic attacks to N1 or N2 positions .
- Validate via isotopic labeling (¹⁵N NMR) or X-ray crystallography .
- Experimental Design :
- Screen catalysts (e.g., CuI for "click" chemistry) and solvents (DMF vs. MeCN) to favor desired regioisomers .
Q. How to assess stability under varying pH and temperature?
- Stability Protocol :
- Accelerated Testing : Incubate the compound in buffers (pH 3–10) at 40°C for 30 days. Monitor degradation via HPLC .
- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to predict shelf life .
- Findings : The ester group is prone to hydrolysis at pH >8, while the tetrazole ring degrades at pH <2 .
Q. How to resolve contradictory spectral data in published studies?
- Case Example : Discrepancies in reported ¹H NMR shifts due to solvent polarity or tautomerism.
- Resolution Strategies :
- Replicate experiments using identical solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Cross-validate with X-ray crystallography (e.g., CCDC deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
